(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O4/c25-19-4-2-1-3-17(19)13-29-14-27-23-18(24(29)32)12-28-30(23)10-9-26-22(31)8-6-16-5-7-20-21(11-16)34-15-33-20/h1-8,11-12,14H,9-10,13,15H2,(H,26,31)/b8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYJGMUOTNEGLN-VURMDHGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d]pyrimidine derivative. The presence of these functional groups suggests diverse interactions with biological targets.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit cancer cell proliferation in various human cancer lines. A study demonstrated that certain 1,3-diarylpyrazoles exhibited cytotoxic effects against U-937 and SK-MEL-1 cells with IC50 values ranging from 20 to 64 µM . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Properties
Compounds containing the benzo[d][1,3]dioxole scaffold have been reported to possess antimicrobial activities. For example, benzodioxole derivatives showed potent activity against Escherichia coli and Bacillus subtilis, suggesting that the presence of bulky hydrophobic groups enhances their efficacy against bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been explored in various studies. Pyrazolo[3,4-d]pyrimidine derivatives have been implicated in the inhibition of pro-inflammatory cytokines and mediators. This activity is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with various receptors including tyrosine kinases and other signaling molecules.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Case Studies
Scientific Research Applications
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with various pyrazolo[3,4-d]pyrimidine intermediates. The structural characterization is typically performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and environment of hydrogen atoms.
- Infrared (IR) Spectroscopy : Used to identify functional groups within the compound.
- Mass Spectrometry (MS) : Helps in determining the molecular weight and structure.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies:
- Anticancer Activity : Preliminary studies suggest that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide show cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cancer cell proliferation.
- Anti-inflammatory Properties : Related compounds have been documented to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. This suggests potential use in treating inflammatory diseases.
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. This could lead to its application in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds similar to this compound:
| Study | Findings | Application |
|---|---|---|
| Mehdi et al. (2013) | Demonstrated good inhibitory activity against butyrylcholinesterase (IC50 = 46.42 μM). | Potential treatment for Alzheimer's disease. |
| Akerman et al. (2013) | Investigated structural properties using X-ray crystallography; highlighted its potential as an anti-cancer agent. | Cancer therapeutics development. |
| Churcher et al. (2003) | Explored the synthesis of related compounds with benzodiazepine-like activity; showed promise in neurological applications. | Neurological disorder treatments. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Key structural analogues and their differentiating features are summarized below:
Pharmacological and Computational Insights
- Fluorobenzyl Positional Isomerism : The 2-fluorobenzyl group in the target compound may enhance π-π stacking in hydrophobic pockets compared to the 3-fluorobenzyl analogue, as ortho-substitution creates steric hindrance that favors specific binding conformations .
- Benzo[d][1,3]dioxole vs. Simpler Aromatics : Replacement of benzo[d][1,3]dioxole with phenyl or pyridyl groups (as in analogues from ) reduces metabolic stability due to decreased resistance to oxidative CYP450 enzymes .
Computational Similarity Analysis
- Structural Similarity Metrics: Using Tanimoto coefficients (MACCS fingerprints), the target compound shares >70% similarity with 3-fluorobenzyl and chromenone-containing analogues, suggesting overlapping target profiles .
- Docking Studies: Molecular docking with kinase targets (e.g., CDK2) predicts stronger hydrogen bonding between the pyrazolo-pyrimidinone core and ATP-binding sites compared to pyrimido-pyrimidinone derivatives .
- ADME Predictions : SwissADME calculations indicate moderate blood-brain barrier permeability (logBB = 0.3) for the target compound, superior to tert-butyl-pyrazole analogues (logBB = -0.5) .
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis involves multi-step protocols, including Suzuki coupling for benzo[d][1,3]dioxole introduction and acrylamide formation via nucleophilic substitution, with yields comparable to analogues (45–60%) .
- Biological Data Gaps : While structural and computational analyses are robust, experimental IC₅₀ or Ki values for the target compound remain unreported, limiting direct pharmacological comparisons .
Q & A
Q. What are the critical parameters for optimizing synthetic yield during the preparation of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide?
- Methodological Answer : Key parameters include:
- Temperature control : Maintaining 60–80°C during coupling reactions minimizes side products and improves regioselectivity .
- Reaction time : Extended durations (12–24 hours) are required for acrylamide formation to ensure complete conversion .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics, while inert atmospheres prevent oxidation of sensitive intermediates .
- Catalyst selection : Pd-based catalysts or mild bases (e.g., triethylamine) facilitate key steps like Suzuki-Miyaura couplings or nucleophilic substitutions .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry of the pyrazolo[3,4-d]pyrimidine core and acrylamide geometry (Z/E) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and purity, critical for distinguishing isomers .
- X-ray Crystallography : Resolves absolute configuration and non-covalent interactions (e.g., hydrogen bonding) using software like SHELXL .
- HPLC : Validates purity (>95%) by detecting trace intermediates or degradation products .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC values against kinases or phosphodiesterases using fluorescence-based substrates .
- Microplate-based bacterial growth assays : Quantify minimum inhibitory concentrations (MIC) for antimicrobial activity .
- Cell viability assays (e.g., MTT) : Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
Q. What physicochemical properties must be characterized for laboratory handling and storage?
- Methodological Answer :
| Property | Measurement Method | Relevance |
|---|---|---|
| Solubility | Dynamic light scattering (DLS) | Determines solvent compatibility (e.g., DMSO for stock solutions) |
| Stability | Accelerated degradation studies | Identifies light sensitivity; requires amber vials for storage |
| LogP | Reverse-phase HPLC | Predicts membrane permeability for cellular assays |
Advanced Research Questions
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and functional cellular assays for efficacy .
- Batch consistency checks : Analyze compound purity via LC-MS to rule out degradation or isomerization .
- Structural dynamics : Use molecular dynamics (MD) simulations to assess conformational flexibility impacting target interactions .
Q. What computational approaches predict the compound’s binding interactions with biological targets?
- Methodological Answer :
- Docking simulations (AutoDock Vina) : Model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with the pyrimidine core .
- MD simulations (GROMACS) : Analyze stability of the acrylamide moiety in hydrophobic binding sites over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., 2-fluorobenzyl group) with activity using datasets from structural analogs .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Synthetic modifications : Introduce substituents at the benzodioxole or pyrazole rings to test steric/electronic effects .
- Pharmacophore mapping : Identify critical binding features (e.g., hydrogen bond acceptors in the acrylamide group) using software like Schrödinger .
- Comparative analysis : Benchmark against analogs (e.g., Compound A in with isoxazole substitution) to isolate key functional groups.
Q. What role do non-covalent interactions play in the compound’s crystallographic behavior?
- Methodological Answer :
- XRD analysis : Resolve π-π stacking between benzodioxole and pyrimidine rings, and hydrogen bonds involving the acrylamide carbonyl .
- Hirshfeld surface analysis : Quantify contributions of van der Waals interactions (e.g., C–H···O) to crystal packing .
Q. How can researchers address challenges in resolving the compound’s stereochemistry?
- Methodological Answer :
- Vibrational circular dichroism (VCD) : Differentiate Z/E isomers via carbonyl stretching modes .
- NOESY NMR : Detect spatial proximity between the benzodioxole and fluorobenzyl groups to confirm Z-configuration .
Q. What strategies enable comparative analysis with structurally related compounds?
- Methodological Answer :
- Bioactivity profiling : Test analogs (e.g., pyrazolo[3,4-d]pyrimidines in ) against shared targets (e.g., EGFR kinase) .
- Thermodynamic profiling : Compare binding free energy () using isothermal titration calorimetry (ITC) .
- Meta-analysis : Aggregate published data (e.g., IC values from ) to identify trends in substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
